molecular formula C26H31BrN2O5 B13866239 tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13866239
M. Wt: 531.4 g/mol
InChI Key: KDUITYXAETZTFL-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and an isoquinoline core. Its synthesis and reactivity make it a valuable molecule in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step often includes the coupling of the carbamoyl and carboxylate groups under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as chromatography and recrystallization are employed to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and isoquinoline core play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C26H31BrN2O5

Molecular Weight

531.4 g/mol

IUPAC Name

tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C26H31BrN2O5/c1-25(2,3)33-23(31)16-10-12-17(13-11-16)28-22(30)21-19-8-7-9-20(27)18(19)14-15-29(21)24(32)34-26(4,5)6/h7-13,21H,14-15H2,1-6H3,(H,28,30)

InChI Key

KDUITYXAETZTFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC(C)(C)C)C(=CC=C3)Br

Origin of Product

United States

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